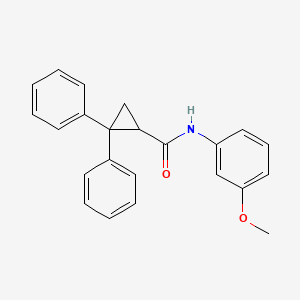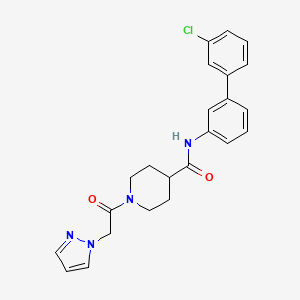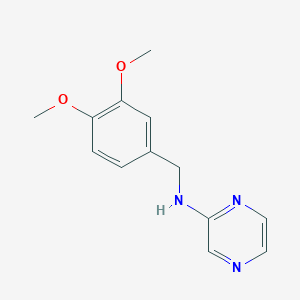![molecular formula C14H20BrNO2 B5171471 [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol, also known as BMTM, is a synthetic compound that has been widely used in scientific research. BMTM is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays an important role in the regulation of insulin signaling and glucose metabolism.
Wirkmechanismus
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol exerts its pharmacological effects by inhibiting PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which leads to the inhibition of insulin signaling and glucose uptake. By inhibiting PTP1B, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol enhances insulin signaling and glucose uptake, which results in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce body weight gain and adiposity in obese mice. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has also been shown to improve lipid metabolism by reducing serum triglyceride and cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying insulin signaling and glucose metabolism. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been used in a variety of in vitro and in vivo experiments to investigate the role of PTP1B in metabolic disorders. However, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol. One direction is to investigate the potential therapeutic applications of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol in the treatment of diabetes, obesity, and other metabolic disorders. Another direction is to optimize the synthesis of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol to improve its solubility and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol.
Synthesemethoden
The synthesis of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with piperidine, followed by reduction with lithium aluminum hydride to yield the intermediate [1-(5-bromo-2-methoxybenzyl)piperidin-3-yl]methanol. The final step involves the conversion of the intermediate to [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol using a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate.
Wissenschaftliche Forschungsanwendungen
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce body weight gain and adiposity in obese mice.
Eigenschaften
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-18-14-5-4-13(15)7-12(14)9-16-6-2-3-11(8-16)10-17/h4-5,7,11,17H,2-3,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYKSLAKIWMJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)




![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)



![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)